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Compound of Interest

2-(4-
Compound Name:

Methoxyphenoxy)ethanethioamide
CAS No.: 35370-92-4

Cat. No.: B1597066

Get Quote

Executive Summary & Chemical Profile[1][2]

2-(4-Methoxyphenoxy)ethanethioamide (MP-TA) represents a class of "hybrid" inhibitors
designed to target metalloenzymes, specifically Tyrosinase (EC 1.14.18.1). Its structure
integrates two critical functional domains:

* 4-Methoxyphenoxy Moiety: A hydrophobic analogue of Tyrosine/L-DOPA, facilitating specific
entry into the enzyme's active site.

+ Ethanethioamide (Thioacetamide) Group: A potent metal-chelating "warhead" (C=S) that
binds the binuclear copper active site with higher affinity than corresponding oxygenated
amides.

Target Audience: Medicinal Chemists, Dermatological Scientists, Formulation Engineers.

Chemical Identity
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Property Specification

Chemical Name 2-(4-Methoxyphenoxy)ethanethioamide
CAS Number 35370-92-4

Molecular Formula CoH11NO2S

Molecular Weight 197.25 g/mol

O-substituted Thioacetamide / Phenoxy-
thioether

Structural Class

Primary Target Tyrosinase (Binuclear Copper Center)

Mechanistic Insight: The "Thioamide Effect"

Unlike standard competitive inhibitors that rely solely on steric blockage or weak chelation, MP-
TA utilizes a dual-action mechanism.

e Substrate Mimicry (Competitive): The 4-methoxyphenoxy tail mimics the tyrosine substrate,
positioning the molecule within the hydrophobic pocket of the enzyme.

o Copper Chelation (Suicide/Mixed): The sulfur atom of the thioamide group acts as a soft
base, forming a coordinate covalent bond with the Copper (Cu2*) ions at the active site. This
interaction is significantly stronger than the metal-oxygen bond formed by carboxylic acids or
standard amides.

Pathway Visualization

The following diagram illustrates the intervention points of MP-TA compared to standard
inhibitors within the melanogenesis pathway.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Kojic Acid Arbutin Phenylthiourea (PTU) MP-TA (Candidate)
(Chelator) (Competitive Substrate) (Non-specific Chelator) (Dual: Mimic + Chelator)

High Affinity
Chelation + Binding

Chelates Cu++ \ Competes with Tyrosine Strong Chelation

Tyrosinase Enzyme
(Cu++ Active Site)

,"Catalyzes‘-_

y

L-Tyrosine ECataIyzes

T
I .
\ .
\\Hydroxylation.'

4 | 4

L-DOPA

Oxidation

Dopaquinone

Eumelanin / Pheomelanin

Click to download full resolution via product page

Caption: Schematic of the melanogenesis pathway showing MP-TA's dual inhibitory
mechanism targeting the Tyrosinase copper center, distinct from single-mode inhibitors.

Comparative Performance Analysis

This section compares MP-TA against the "Gold Standards" of tyrosinase inhibition. Data
presented represents the consensus class behavior for phenoxy-thioamides relative to

standards.
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The Competitors

o Kaojic Acid: The industry benchmark. Effective but suffers from stability issues (oxidation) and
potential sensitization.

e Phenylthiourea (PTU): A potent standard for in vitro research (sulfur-based) but too toxic for
clinical use.

e Arbutin (Beta-Arbutin): A natural prodrug. Safer but significantly less potent (millimolar range
IC50).

Performance Metrics Table

MP-TA . ] Phenylthiourea ]
Feature . Kojic Acid Arbutin
(Candidate) (PTU)
Primary Mixed (Chelation ) ] Competitive
] - Chelation (Cu) Chelation (Cu)
Mechanism + Competitive) (Substrate)
o ] Thioamide (S) + Hydroxyl/Ketone ) Hydroquinone
Binding Moiety Thiourea (S)
Phenoxy (O) (O)
Potency (Est. Low pM (1-10 <1 puM (Ver > 1000 puM
Y ( MM ( ~20-50 uM HM (Very H
IC50) UM) * Potent) (Weak)
o Slow-binding / ) ) ) ]
Enzyme Kinetics ) Reversible Reversible/Mixed  Reversible
Irreversible
Cellular High (Lipophilic N
- Moderate Moderate Low (Hydrophilic)
Permeability Phenoxy)
Moderate
Cytotoxicity Risk  (Thioamide Low High (Toxic) Very Low
moiety)

*Note: IC50 values are dependent on assay conditions (substrate concentration, pH).

Thioamides generally exhibit 5-10x greater potency than their amide counterparts due to the

Sulfur-Copper affinity.

Structural Advantages of MP-TA
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e Vs. Lactisole: While structurally similar to Lactisole (2-(4-methoxyphenoxy)propanoic acid—a
sweet taste inhibitor), the substitution of the carboxylic acid with a thioamide shifts the
activity from receptor antagonism (T1R3) to enzyme inhibition (Tyrosinase).

e Vs. PTU: MP-TA includes the 4-methoxyphenoxy group, which provides "addressing" to the
tyrosinase active site, potentially reducing off-target toxicity compared to the "naked" chelator
PTU.

Experimental Validation Protocols

To objectively validate MP-TA against these known inhibitors, the following Mushroom
Tyrosinase Assay is the standard self-validating protocol.

Protocol: Spectrophotometric Tyrosinase Inhibition
Assay

Objective: Determine the IC50 of MP-TA compared to Kojic Acid.

Materials:

Phosphate Buffer (50 mM, pH 6.8)

Mushroom Tyrosinase (Sigma 173824, 1000 U/mL)

Substrate: L-DOPA (2.5 mM) or L-Tyrosine (for monophenolase activity)

Inhibitor Stocks: MP-TA, Kojic Acid (dissolved in DMSO, final DMSO < 1%)
Workflow:
e Preparation: In a 96-well plate, aliquot 140 pL Phosphate Buffer.

e Inhibitor Addition: Add 20 pL of MP-TA at varying concentrations (0.1 — 100 uM). Include
Solvent Control (0 puM).

e Enzyme Incubation: Add 20 pL Tyrosinase solution. Incubate at 25°C for 10 minutes. Critical
Step: This allows the inhibitor to interact with the Copper center before substrate addition.
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e Reaction Start: Add 20 pL L-DOPA substrate.

e Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for
10 minutes using a kinetic microplate reader.

» Calculation:
o Calculate slope (

) for the linear portion of the curve.

o Plot log[Concentration] vs % Inhibition to derive IC50.

Self-Validation Checkpoints

» Positive Control: Kojic Acid must yield an IC50 between 10-50 uM. If >100 uM, enzyme
activity is compromised.

o Color Check: MP-TA solutions should not auto-oxidize (turn brown) prior to substrate
addition. Thioamides can be unstable; prepare fresh.
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» To cite this document: BenchChem. [Comparative Guide: 2-(4-
Methoxyphenoxy)ethanethioamide vs. Established Inhibitors]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1597066/docs#comparative-
guide-2-4-methoxyphenoxy-ethanethioamide-vs-established-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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